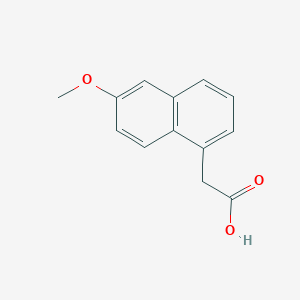

![molecular formula C11H11NO2S B1354562 Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate CAS No. 74695-25-3](/img/structure/B1354562.png)

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

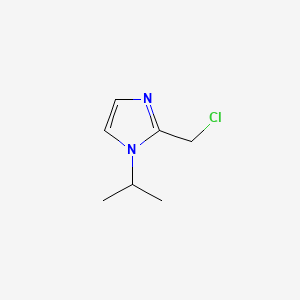

“Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate” is a chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 . This compound is used in scientific research and has unique properties that make it valuable for various applications, such as drug discovery and material synthesis.

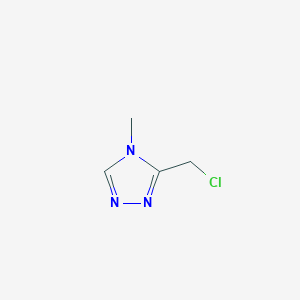

Molecular Structure Analysis

The InChI code for “Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate” is 1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate” has a molecular weight of 221.27600 . Its LogP value, which represents its lipophilicity, is 2.69970 . The compound should be stored at 4°C .Aplicaciones Científicas De Investigación

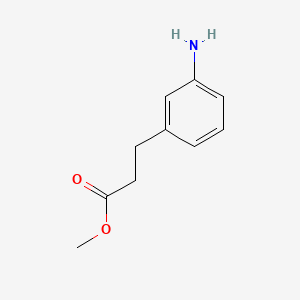

Organic Synthesis

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate: is a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for creating complex organic molecules. It can undergo various chemical reactions, including Suzuki coupling and Stille coupling, to synthesize novel organic compounds with potential applications in medicinal chemistry and materials science .

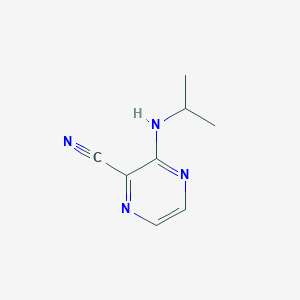

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmacologically active molecules. Its thienopyridine core is a common motif in drugs that target central nervous system disorders and cardiovascular diseases. Researchers can modify the carboxylate group to create new derivatives with potential therapeutic benefits .

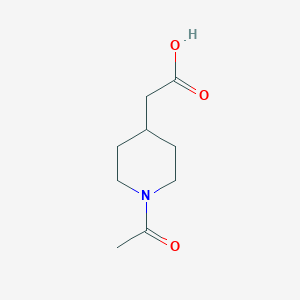

Material Science

The solid-state properties of Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate make it a candidate for material science research. Its thermal stability and electronic structure could be exploited in the development of organic semiconductors, which are used in the production of flexible displays and photovoltaic cells .

Catalysis

This compound may also find applications in catalysis. The thienopyridine moiety can act as a ligand, binding to metals and forming complexes that catalyze important chemical reactions. Such catalysts could be used in industrial processes to create more efficient and environmentally friendly chemical production methods .

Agricultural Chemistry

The thienopyridine skeleton is present in some agrochemicals. By modifying Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate , researchers can develop new pesticides or herbicides with specific action mechanisms, potentially leading to more effective and safer agricultural practices .

Environmental Studies

Lastly, this compound’s derivatives could be used in environmental studies to understand the fate and transport of similar organic chemicals in the environment. Its stability and detectability can help in tracing the environmental pathways and degradation processes of related compounds .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJKLJMKZKYIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(SC=C12)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503366 |

Source

|

| Record name | Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |

CAS RN |

74695-25-3 |

Source

|

| Record name | Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

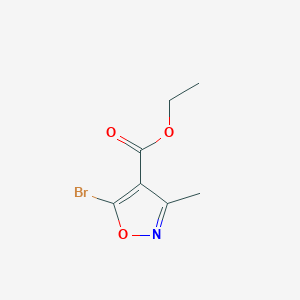

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)